molecular formula C16H17N3O3S B2905098 Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate CAS No. 1797709-07-9

Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate

Cat. No.: B2905098
CAS No.: 1797709-07-9
M. Wt: 331.39
InChI Key: ZOVZLAQCADPAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzoate ester features a thiazole ring connected via a pyrrolidine carboxamide linker, a structural motif commonly employed in the design of bioactive molecules. The thiazole moiety is a privileged scaffold in pharmaceuticals, known for its presence in a wide range of therapeutic agents due to its hydrogen bonding capability and aromatic properties . Similar thiazole-containing structures have demonstrated substantial research value in developing protease inhibitors for HIV treatment and as key components in antitumor agents . Compounds with this specific molecular architecture, particularly those incorporating carboxamide-linked aromatic esters, serve as crucial intermediates in synthesizing potential protein degraders, such as Cyclin-Dependent Kinase 7 (CDK7) degraders, which represent an emerging approach in targeted cancer therapy . The structural complexity of this compound, with its hybrid heterocyclic system, makes it a valuable synthetic building block for probing biological mechanisms and developing novel therapeutic strategies across various disease areas, including oncology, virology, and beyond. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-15(21)12-4-2-11(3-5-12)14(20)18-13-6-8-19(10-13)16-17-7-9-23-16/h2-5,7,9,13H,6,8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVZLAQCADPAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: Medicine: The compound may be explored for its therapeutic properties, including antimicrobial, anti-inflammatory, or anticancer activities. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to enzyme active sites, while the pyrrolidine ring may interact with receptor binding sites. The exact mechanism depends on the biological system and the specific application.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole-containing compounds, such as sulfathiazole and tiazofurin.

  • Pyrrolidine Derivatives: Piperidine and other cyclic amines.

  • Benzoate Esters: Various esters of benzoic acid.

Q & A

Basic: What safety protocols are recommended for handling Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/EN-certified respirators (e.g., P95 for low exposure), chemical-resistant gloves (EN374 compliance), and safety goggles. Use protective clothing to minimize dermal exposure .
  • Ventilation: Conduct experiments in a fume hood or well-ventilated area to avoid inhalation of dust or vapors .
  • Storage: Store in tightly sealed containers, away from heat and sunlight, in a cool, ventilated space .
  • First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. No specific antidote is documented; symptomatic treatment is advised .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Spectroscopic Techniques:
    • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 2D NMR spectra to verify the pyrrolidine-thiazole linkage and carbamoyl benzoate framework .
    • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (expected: 369.40 g/mol) and fragmentation patterns .
  • Chromatography: Employ HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced: What strategies resolve contradictions in toxicity data for novel heterocyclic compounds like this?

Answer:

  • Cross-Referencing Analogues: Compare toxicity profiles of structurally related compounds (e.g., thiadiazole-pyrrolidine derivatives) to identify trends .
  • In Silico Modeling: Use tools like ProTox-II or ADMET predictors to estimate acute oral/dermal toxicity (Category 4 in CLP classifications) and prioritize in vitro validation .
  • Dose-Response Studies: Conduct tiered testing (e.g., Ames test for mutagenicity, followed by in vivo acute toxicity assays) to clarify discrepancies .

Advanced: How to design experiments to assess biological activity against specific targets?

Answer:

  • Target Selection: Prioritize targets linked to the compound’s structural motifs (e.g., thiazole for kinase inhibition, pyrrolidine for GPCR modulation) .
  • In Vitro Assays:
    • Enzyme inhibition: Use fluorescence-based assays for kinases or proteases.
    • Cell viability: Screen against cancer/primary cell lines (e.g., MTT assay) .
  • Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding affinity to targets like neutrophil elastase .

Basic: What are the environmental and disposal considerations for this compound?

Answer:

  • Waste Classification: Treat as hazardous waste due to acute toxicity (Category 4). Follow local/national regulations (e.g., EU Directive 2008/98/EC) .
  • Disposal Methods: Incinerate in a licensed facility with scrubbing systems to neutralize sulfur-containing byproducts .
  • Spill Management: Absorb spills with inert material (e.g., sand) and place in sealed containers for disposal .

Advanced: What synthetic routes are available for analogues, and how to optimize yields?

Answer:

  • Core Synthesis:
    • Coupling reactions: Use EDC/HOBt to link pyrrolidine-thiazole amines to methyl benzoate carbamoyl groups .
    • Cyclization: Optimize thiazole ring formation via Hantzsch synthesis (e.g., α-haloketones with thioamides) .
  • Yield Optimization:
    • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve carbamoyl coupling efficiency .
    • Catalysis: Employ Pd-catalyzed cross-coupling for aryl-thiazole bonds .

Advanced: How to investigate metabolic stability and pharmacokinetic properties?

Answer:

  • In Vitro Metabolism:
    • Microsomal Assays: Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t1/2t_{1/2}) and identify metabolites via LC-MS/MS .
  • Permeability: Assess Caco-2 cell monolayer transport to predict oral bioavailability .
  • Plasma Stability: Incubate compound in plasma (37°C) and quantify degradation over 24 hours .

Basic: What are the acute toxicity profiles and first aid measures for exposure?

Answer:

  • Acute Toxicity:
    • Oral/LD50_{50}: Estimated >300 mg/kg (Category 4) based on structural analogs .
    • Dermal: Irritation potential low, but prolonged exposure may cause sensitization .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
    • Ingestion: Rinse mouth; do NOT induce vomiting. Seek medical evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.